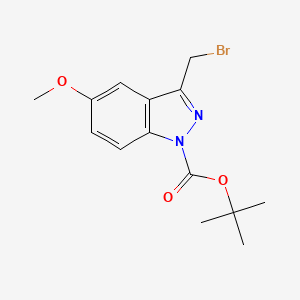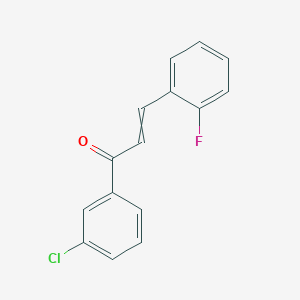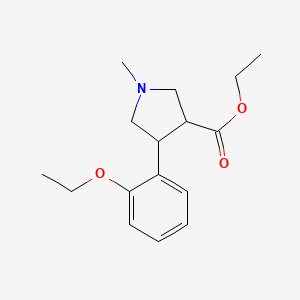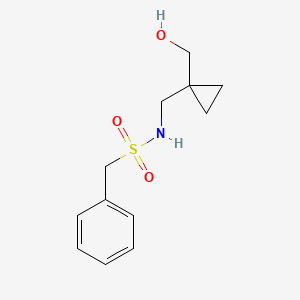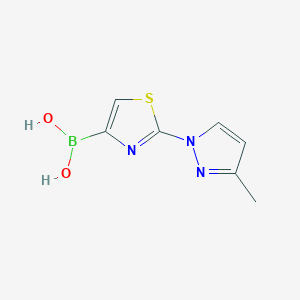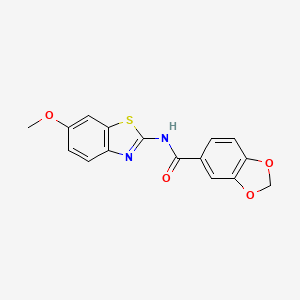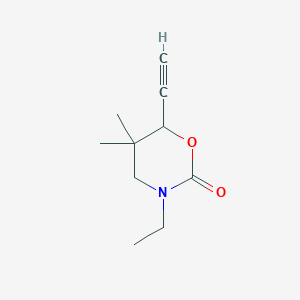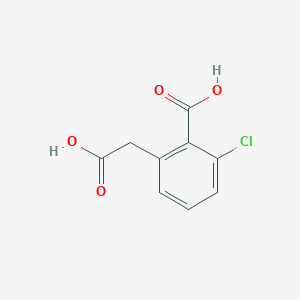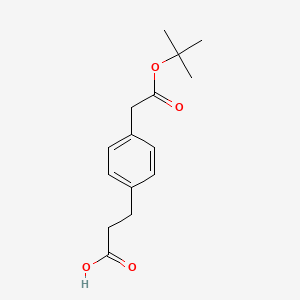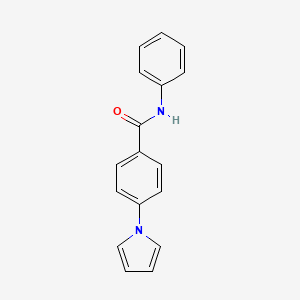![molecular formula C8H9F3N2O4 B14869016 N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B14869016.png)
N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroacetamide group attached to a propyl chain, which is further connected to an oxazolidinone ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazolidinone ring is replaced by a propyl group.
Introduction of the Trifluoroacetamide Group: The final step involves the reaction of the propyl-substituted oxazolidinone with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions to form the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation Products: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction Products: Amine derivatives with reduced oxazolidinone rings.
Substitution Products: Substituted trifluoroacetamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. The oxazolidinone ring structure contributes to the compound’s stability and ability to form hydrogen bonds, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trichloro-acetamide: Contains a trichloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9F3N2O4 |
|---|---|
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H9F3N2O4/c9-8(10,11)6(15)12-3-1-2-4-5(14)17-7(16)13-4/h4H,1-3H2,(H,12,15)(H,13,16) |
Clave InChI |
VAAFZOYHYSWDAC-UHFFFAOYSA-N |
SMILES canónico |
C(CC1C(=O)OC(=O)N1)CNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
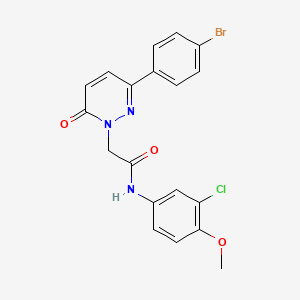
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
